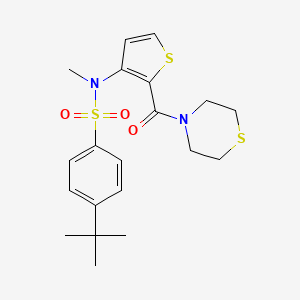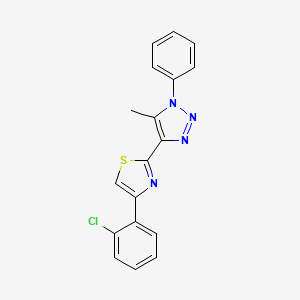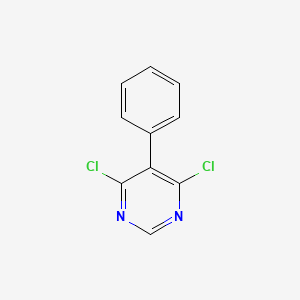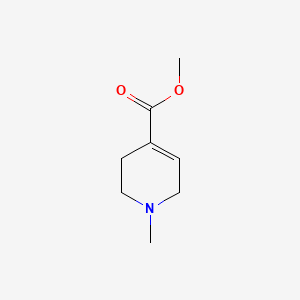
(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex chemical entity that exhibits unique structural properties. This compound consists of a pyridazin-3-yl group linked to a pyrrolidine ring, which is further attached to a 1H-pyrazol-4-yl group. The presence of these functional groups suggests a multifaceted nature, potentially allowing it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be achieved through several steps:
Formation of the 6-methylpyridazin-3-yl group:
This involves the methylation of pyridazine using methylating agents such as methyl iodide in the presence of a base.
Attachment to the pyrrolidine ring:
The 6-methylpyridazin-3-yl group can then be reacted with pyrrolidine under conditions that promote nucleophilic substitution.
Formation of the 1H-pyrazol-4-yl group:
This involves the alkylation of pyrazole using suitable alkylating agents such as 1,3,5-trimethylchloride.
Linking the groups:
The final step involves connecting the various functional groups through a carbonyl linkage. This typically requires the use of a carbonylating agent such as phosgene or triphosgene under controlled conditions to ensure the formation of the desired methanone compound.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Use of automated synthesis machines to ensure precise control over reaction conditions.
Implementation of continuous flow reactors to improve reaction efficiency and scalability.
Optimization of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups attached to the pyrazol-4-yl group. Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction:
Reduction reactions can target the methanone group, converting it to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution:
The compound's aromatic rings may participate in electrophilic or nucleophilic substitution reactions. Reagents like halogens or nucleophiles such as sodium ethoxide can be employed.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, sodium ethoxide
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block in organic synthesis.
Biology:
Potentially useful in the development of biochemical probes due to its structural complexity.
Medicine:
Could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.
Industry:
May find applications in material science, particularly in the development of novel materials with unique properties.
Mécanisme D'action
The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential mechanisms include:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interaction with receptors: Altering receptor signaling pathways.
Modulation of protein-protein interactions: Affecting cellular processes.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces.
Intracellular signaling proteins.
Comparaison Avec Des Composés Similaires
(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
(3-((6-fluoropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Uniqueness:
The presence of the 6-methylpyridazin-3-yl group in the compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.
This exploration of the compound this compound highlights its potential significance in various fields of research and industry Its multifaceted nature invites further investigation to fully elucidate its properties and applications
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-5-6-14(18-17-10)23-13-7-8-21(9-13)16(22)15-11(2)19-20(4)12(15)3/h5-6,13H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYBTOVFCCJZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)


![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)




![3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2428889.png)
![methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2428891.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)


